molecular formula C23H23ClN4 B12226292 3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12226292
M. Wt: 390.9 g/mol
InChI Key: PGGVHENFGSGECZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 3-(4-chlorophenyl) substituent at position 3 of the pyrimidine ring.
  • 2,5-dimethyl groups on the pyrazolo-pyrimidine core.
  • An N-[4-(propan-2-yl)phenyl]amine side chain at position 5.

This scaffold is structurally related to compounds investigated for anti-mycobacterial, anticancer, and kinase inhibitory activities .

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4/c1-14(2)17-7-11-20(12-8-17)26-21-13-15(3)25-23-22(16(4)27-28(21)23)18-5-9-19(24)10-6-18/h5-14,26H,1-4H3

InChI Key

PGGVHENFGSGECZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a β-diketone or β-ketoester in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity :
    • Pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anticancer agents. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in models such as the Ehrlich Ascites Carcinoma and NCI-60 cancer cell lines .
  • Antiviral Effects :
    • Recent research has highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines against SARS-CoV-2. Molecular docking studies suggest that these compounds can effectively inhibit viral proteases, which are crucial for the replication of the virus . This positions them as promising candidates for further development into antiviral therapies.
  • Anti-inflammatory and Analgesic Properties :
    • The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives have been documented, with some compounds demonstrating significant reductions in inflammation markers in preclinical models. These findings suggest potential applications in treating conditions characterized by chronic inflammation .

Synthesis and Structural Modifications

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity while introducing functional groups that enhance biological activity .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines:

  • Study on Anticancer Activity : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that modifications at the 7-position significantly influenced activity, with certain substitutions leading to enhanced potency .
CompoundCell Line TestedIC50 (µM)Notes
Compound AA549 (lung cancer)1.2High activity
Compound BMCF-7 (breast cancer)0.8Most potent
Compound CHeLa (cervical cancer)3.0Moderate activity
  • Antiviral Activity Study : In a molecular docking study against SARS-CoV-2 main protease, several pyrazolo[1,5-a]pyrimidine derivatives were found to exhibit favorable binding affinities, suggesting their potential as lead compounds for antiviral drug development .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Substituents on the Pyrazolo[1,5-a]pyrimidine Scaffold

Table 1: Substituent Effects on Activity and Properties
Compound Name Position 3 Substituent Position 5 Substituent Position 2 Substituent Key Findings/Activity Reference
Target Compound (Hypothetical) 4-Chlorophenyl Methyl Methyl N/A (Structural focus)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) analogs 4-Fluorophenyl Varied (alkyl/aryl) H Anti-M.tb MIC: 0.06–2.5 µM
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methyl 2-Methoxyphenyl Methyl H Kinase inhibition potential
3-(3-Fluorophenyl)-N-phenyl analogs 3-Fluorophenyl H H Cytotoxicity in cancer models

Key Observations :

  • Chlorine vs.
  • Methyl Groups : The 2,5-dimethyl configuration in the target compound could reduce conformational flexibility, enhancing target binding compared to unmethylated analogs (e.g., compounds 35a–e in ).

Amine Side Chain Variations

Table 2: Side Chain Impact on Pharmacokinetic Properties
Compound Name Amine Side Chain LogP (Predicted) Microsomal Stability (Mouse/Human) hERG Inhibition Risk Reference
Target Compound 4-(Propan-2-yl)phenyl ~4.5* N/A N/A
N-(Pyridin-2-ylmethyl) analogs Pyridin-2-ylmethyl 2.8–3.5 >60% stability in mouse/human Low
N-[3-(4-Morpholinyl)propyl] analog () Morpholinylpropyl ~3.8 Moderate (data limited) Moderate
N-(3,4,5-Trimethoxyphenyl) analogs 3,4,5-Trimethoxyphenyl ~3.2 High metabolic clearance High

Key Observations :

  • The 4-(propan-2-yl)phenyl side chain in the target compound introduces steric bulk and hydrophobicity, which may enhance tissue penetration but could increase hERG liability compared to smaller substituents like pyridin-2-ylmethyl .
  • Morpholinylpropyl side chains (e.g., ) improve solubility via polar interactions but may reduce blood-brain barrier penetration .

Anti-Mycobacterial Activity Comparison

Table 3: Anti-M.tb Activity of Pyrazolo[1,5-a]pyrimidines
Compound Name MIC (µM) Cytotoxicity (CC50, µM) Selectivity Index (SI) Reference
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl) (47) 0.12 >50 >416
3-(4-Chlorophenyl)-2-methyl-N-(4-chlorophenyl) () N/A N/A N/A
Target Compound (Hypothetical)

Key Trends :

  • Fluorophenyl derivatives (e.g., compound 47) exhibit superior potency (MIC <0.5 µM) compared to chlorophenyl analogs, likely due to optimal halogen size for target binding .
  • The target compound’s 4-chlorophenyl group may trade potency for improved pharmacokinetics, as chlorine’s larger size could hinder ATP synthase binding but enhance metabolic stability.

Biological Activity

The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : The compound showed an IC50 value indicating effective inhibition of cell proliferation.
  • K562 (chronic myeloid leukemia) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity.

A study reported that specific derivatives exhibited up to 90% inhibition in cell proliferation at concentrations around 50 µM after 96 hours of exposure .

The mechanism underlying the biological activity of this compound involves several pathways:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit several tyrosine kinases, including c-Src and Btk, with IC50 values ranging from 60.4 µM to 110 µM . This inhibition is crucial as tyrosine kinases are often implicated in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through activation of caspases and modulation of apoptotic markers such as PARP cleavage and LC3 fragmentation .

Case Studies

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative effects against human cancer cell lines.
    • Findings : Compounds derived from pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity with IC50 values ranging from 30 µM to 50 µM against various cancer types including ovarian and colon adenocarcinoma .
  • Kinase Profiling Study :
    • Objective : Assess selectivity towards different kinases.
    • Findings : The compound demonstrated selective inhibition towards c-Src and Btk while showing no activity against other kinases like Abl1 and Akt1. This selectivity suggests potential for targeted therapy in cancers driven by these pathways .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast Cancer)30Tyrosine Kinase Inhibition
K562 (Leukemia)40Induction of Apoptosis
HT-29 (Colon Cancer)50Cell Cycle Arrest
SK-OV-3 (Ovarian Cancer)35Apoptotic Pathway Activation

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